molecular formula C19H21FN6O2S B2654281 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1013758-85-4

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2654281
CAS No.: 1013758-85-4
M. Wt: 416.48
InChI Key: XQIYRUHZWKLQLY-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a pyrazolyl group and a piperazinyl group bearing a fluorophenyl sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine.

    Pyridazine Core Construction: The pyridazine core is synthesized via a condensation reaction involving appropriate hydrazine derivatives and diketones.

    Substitution Reactions: The pyrazole and piperazine groups are introduced through nucleophilic substitution reactions, often using halogenated intermediates.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.

    Reduction: Reduction reactions can target the pyridazine core and the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with potential changes in biological activity.

    Substitution: Various substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for more complex molecules and is used in the synthesis of heterocyclic compounds.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may act as an enzyme inhibitor, receptor antagonist, or modulator of biological pathways, offering possibilities for treating various diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate biological pathways by binding to these targets, altering their activity, and thereby exerting its effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine is unique due to the specific positioning of the fluorine atom on the phenyl ring. This subtle difference can significantly impact the compound’s biological activity, binding affinity, and overall pharmacokinetic properties, making it a distinct candidate for further research and development.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2S/c1-14-13-15(2)26(23-14)19-8-7-18(21-22-19)24-9-11-25(12-10-24)29(27,28)17-6-4-3-5-16(17)20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIYRUHZWKLQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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